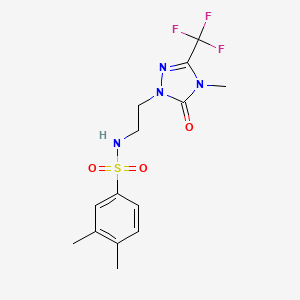
3,4-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17F3N4O3S and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,4-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide represents a unique structure within the class of sulfonamide derivatives. Its potential biological activities stem from the presence of both the benzenesulfonamide and triazole moieties, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H18F3N5O2S, with a molecular weight of 393.39 g/mol. The structure includes a benzenesulfonamide group linked to a triazole derivative that contains trifluoromethyl and methyl substituents.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various bacterial and fungal strains.
- Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism may extend to certain bacteria as well.
-
Case Studies :
- A study by Pagliero et al. demonstrated that related triazole compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .
- In vitro evaluations indicated that modifications in the side chains could enhance efficacy against specific pathogens.
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Triazole A | Potent | 10 | E. coli |
| Triazole B | Moderate | 25 | B. subtilis |
| Target Compound | Unknown | TBD | TBD |
Antiparasitic Activity
The sulfonamide class has shown promise in treating parasitic infections.
- Research Findings : A related study highlighted that compounds with similar structures demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The N-benzenesulfonyl derivatives were particularly effective in inhibiting parasite growth .
Anticancer Activity
The potential anticancer properties of triazole derivatives are gaining attention due to their ability to interfere with tumor growth and proliferation.
- Mechanism : Triazoles may induce apoptosis in cancer cells through various pathways, including inhibition of angiogenesis.
- Case Studies : Research indicates that compounds with triazole moieties exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following factors influence the efficacy:
- Substituents on the Triazole Ring : The introduction of electronegative groups (e.g., trifluoromethyl) has been shown to enhance antimicrobial potency.
- Benzenesulfonamide Group : Variations in this moiety can affect solubility and bioavailability, impacting overall therapeutic effectiveness.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3S/c1-9-4-5-11(8-10(9)2)25(23,24)18-6-7-21-13(22)20(3)12(19-21)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMYVJUAMOCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














